molecular formula C11H11NO B13988741 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B13988741
M. Wt: 173.21 g/mol
InChI Key: QBVWWFBYMCCTJT-UHFFFAOYSA-N
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Description

1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE is an organic compound with a unique structure that includes a dihydroisobenzofuran ring substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE involves its interaction with specific molecular targets. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,1-dimethyl-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C11H11NO/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-5H,7H2,1-2H3

InChI Key

QBVWWFBYMCCTJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CO1)C=C(C=C2)C#N)C

Origin of Product

United States

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